Sinulariolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sinulariolide is a natural product found in Sinularia capillosa and Sinularia flexibilis with data available.

Actividad Biológica

Sinulariolide is a bioactive compound derived from the soft coral Sinularia flexibilis. It has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article delves into the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

This compound exhibits significant anti-cancer effects across various cancer cell lines, including hepatocellular carcinoma, melanoma, and bladder cancer. The compound's mechanisms primarily involve the inhibition of cell migration and invasion, induction of apoptosis, and modulation of key signaling pathways.

Key Findings

- Inhibition of Migration and Invasion :

- Induction of Apoptosis :

- Signaling Pathway Modulation :

Table 1: Summary of Biological Activities of this compound

Case Study 1: Hepatocellular Carcinoma

A study investigating the effects of this compound on HA22T cells revealed that treatment with this compound significantly inhibited cell migration and invasion. The study utilized gelatin zymography to demonstrate that this compound reduced the activities of matrix metalloproteinases (MMP-2 and MMP-9) in a concentration-dependent manner. Furthermore, Western blot analyses indicated decreased phosphorylation levels in key proteins involved in the MAPK and PI3K/Akt signaling pathways .

Case Study 2: Melanoma

Research on A375 melanoma cells showed that this compound not only inhibited cell growth but also induced apoptosis. Flow cytometric analysis indicated a significant increase in early and late apoptotic cells following treatment with this compound. Proteomic analysis further revealed alterations in protein expression associated with energy metabolism and apoptosis, suggesting potential biomarkers for therapeutic efficacy .

Case Study 3: Bladder Cancer

In bladder cancer models, this compound demonstrated a strong inhibitory effect on cell migration and invasion through modulation of MMPs and TIMPs. The study highlighted that treatment led to decreased levels of MMP-2/-9 while increasing TIMP-1/-2 expression, indicating a shift towards reduced invasive potential .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Mechanisms of Action

Sinulariolide has demonstrated significant anti-cancer effects across multiple cancer cell lines. The primary mechanisms include:

- Inhibition of Cell Migration and Invasion : this compound suppresses the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMP-2 and MMP-9) and urokinase, while upregulating tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2). These effects are mediated through the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .

- Induction of Apoptosis : The compound induces apoptosis in various cancer cell lines, including bladder, colorectal, and gastric cancers. It disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

- Bladder Cancer : A study demonstrated that this compound significantly inhibited the migration and invasion of TSGH-8301 bladder cancer cells. The treatment resulted in decreased phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, suggesting a targeted mechanism for its anti-cancer effects .

- Colorectal Cancer : Research on HCT-116 colorectal cancer cells indicated that this compound reduced cell migration in a dose-dependent manner. The study also highlighted its potential to induce mitochondrial dysfunction leading to apoptotic cell death .

- Gastric Cancer : this compound was shown to suppress gastric cancer cell migration by inhibiting uPA, MMP-2, and MMP-9 expressions while enhancing TIMP levels .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In studies involving fibroblast-like synoviocytes, it was found to significantly reduce inflammatory markers and clinical symptoms associated with arthritis. This suggests its potential use in treating inflammatory diseases .

Potential Therapeutic Applications

The diverse applications of this compound extend beyond oncology:

- Drug Development : Given its promising anti-cancer properties, this compound is being explored as a candidate for new drug formulations targeting various cancers. Researchers are focusing on developing nanoparticle-based delivery systems to enhance its bioavailability and efficacy .

- Chronic Inflammatory Conditions : The compound's ability to modulate inflammatory responses positions it as a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis .

Summary Table of Applications

Propiedades

Número CAS |

56326-25-1 |

|---|---|

Fórmula molecular |

C20H30O4 |

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

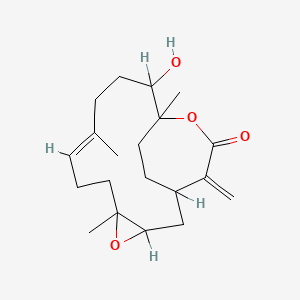

(8Z)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-en-15-one |

InChI |

InChI=1S/C20H30O4/c1-13-6-5-10-20(4)17(23-20)12-15-9-11-19(3,16(21)8-7-13)24-18(22)14(15)2/h6,15-17,21H,2,5,7-12H2,1,3-4H3/b13-6- |

Clave InChI |

FONRUOAYELOHDC-MLPAPPSSSA-N |

SMILES |

CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |

SMILES isomérico |

C/C/1=C/CCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |

SMILES canónico |

CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |

Sinónimos |

11-epi-sinulariolide sinulariolide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.